methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O2/c1-15-9(14)5-2-3-6-12-7(10)8(11)13(6)4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSVWRKNCDRNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NC(=C2Br)Br)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901160197 | |
| Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid, 2,3-dibromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803566-89-3 | |
| Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid, 2,3-dibromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803566-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid, 2,3-dibromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of α-Bromo Ketones with Aminopyridine Derivatives
The core imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation between 2-aminopyridines and α-halo carbonyl compounds. For methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate, this approach requires strategic selection of brominated reactants:
Representative Protocol (Adapted from):
-
Starting Materials:
-
Methyl 5,6-diaminonicotinate (pyridine-3-carboxylate derivative)
-
1,2-Dibromo-2-butanone (hypothetical α,α-dibromo ketone)
-
-
Reaction Conditions:
-
Solvent: Cyclohexanone (high-boiling aprotic solvent)
-
Temperature: 100°C (internal temperature)
-
Time: 2.5 hours
-
-
Mechanistic Considerations:
-
Nucleophilic attack of the α-amine on the carbonyl carbon initiates ring formation
-
Subsequent displacement of bromine atoms completes the imidazo ring system
-
Challenges:
-
Limited commercial availability of 1,2-dibromo-2-butanone
-
Competing elimination reactions may reduce yield
-
Positional selectivity requires careful electronic control
Post-Cyclization Bromination Approaches
Directed Bromination of Preformed Imidazo[1,2-a]pyridines
Building on methods for 3,6-dibromoimidazo[1,2-a]pyridine synthesis, selective dibromination at C2 and C3 can be achieved through sequential electrophilic substitution:
Stepwise Bromination Protocol:
-
Initial Bromination at C3:
-
Reagent: N-Bromosuccinimide (NBS)
-
Solvent: Dichloromethane/Hexane mixture
-
Conditions: 0°C to RT, 4 hours
-
-
Second Bromination at C2:
-
Reagent: Bromine in acetic acid
-
Catalyst: Iron(III) bromide
-
Temperature: 40°C, 6 hours
-
| Step | Reagent Equiv. | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| C3 | 1.2 | 86 | 98.5 |
| C2 | 1.1 | 72 | 97.8 |
Regiochemical Control:
-
Electron-donating methyl carboxylate at C6 directs electrophiles to C2/C3
-
Steric effects favor C3 bromination first
Alternative Synthetic Pathways
Palladium-Catalyzed Cross-Coupling Reactions
Critical Analysis of Solvent Systems
Data from comparable syntheses highlights solvent effects on yield:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Cyclohexanone | 18.3 | 75 | 2.5 |
| Ethyl Acetate | 6.02 | 68 | 3.0 |
| Dichloromethane | 8.93 | 81 | 4.0 |
| Ethanol | 24.3 | 58 | 5.5 |
Polar aprotic solvents like cyclohexanone facilitate both cyclization and bromination steps through stabilization of transition states.
Purification and Characterization Challenges
Crystallization Optimization
Recrystallization solvent mixtures significantly impact final purity:
Effective Systems:
-
Ethyl Acetate/Hexane (1:3 v/v)
-
Dichloromethane/Petroleum Ether (1:4 v/v)
Purity Enhancement:
-
Average 98.5% purity after single recrystallization
-
99.9% achievable with two successive crystallizations
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted imidazo[1,2-a]pyridine derivatives, oxo-imidazo[1,2-a]pyridines, and reduced imidazo[1,2-a]pyridines.
Scientific Research Applications
Medicinal Chemistry
Methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate is primarily recognized for its role as a building block in the synthesis of various pharmaceutical agents. Its unique structural properties enable it to interact with biological targets effectively.
Key Applications:
- Anticancer Agents : Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer activity. For instance, studies have shown that specific analogs can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neurological Disorders : The compound's ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia.
Case Study:
In a study focusing on the synthesis of imidazo[1,2-a]pyridine derivatives, researchers identified a compound with an IC50 value of 7 µM against a specific ATPase in Helicobacter pylori, suggesting potential for further development as an antibacterial agent targeting gastric infections .
Material Science
The structural characteristics of this compound make it valuable in material science applications.
Key Applications:
- Organic Electronics : The compound can be used in the development of organic semiconductors due to its electronic properties. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Sensors : The compound's reactivity allows it to be employed in sensor technologies, particularly for detecting environmental pollutants or biological markers.
Biological Studies
This compound serves as a tool in various biological studies due to its interactions with enzymes and receptors.
Key Applications:
- Enzyme Inhibition Studies : The compound has been utilized to investigate enzyme inhibition mechanisms. Its bromine substituents can engage in halogen bonding with target proteins, influencing their activity.
- Receptor Binding Studies : It is also employed in studying receptor-ligand interactions, particularly in the context of drug design.
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Anticancer Potential
- The bromine atoms may enhance DNA intercalation or kinase inhibition.
- Mono-Substituted Analogs: Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate derivatives show activity as cyclin-dependent kinase (CDK) inhibitors, critical in cancer therapy .
Antifungal Activity
- Methyl 3-[(3-chlorophenyl)methyl]-2-cyclohexylimidazo[1,2-a]pyridine-6-carboxylate demonstrated strong binding to squalene synthase (ΔG = -9.6 kcal/mol), a key antifungal target . The dibromo derivative’s bulkier substituents may hinder similar interactions.
Physicochemical Properties
- Solubility and Bioavailability : The dibromo derivative’s higher molecular weight (333.97 g/mol) and lipophilicity (logP ~2.8) may reduce aqueous solubility compared to smaller analogs (e.g., ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, logP ~1.9) .
- Purity and Stability : HPLC purity for related compounds exceeds 95%, with dihalogenated derivatives requiring stringent purification due to reactivity .
Biological Activity
Methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Overview of the Compound
This compound features a brominated imidazo ring fused with a pyridine structure. The presence of bromine atoms at the 2 and 3 positions enhances its reactivity and biological potential compared to related compounds with different halogens.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cellular signaling pathways. For example, studies have indicated that it can act as an inhibitor for Aurora-A kinase, which is crucial in cancer cell proliferation and survival.
- Antimicrobial Activity : Preliminary research suggests that the compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant bacterial strains .
- Cytotoxic Effects : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, such as HCT116 and HepG2. This suggests its potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Inhibits Aurora-A kinase | |
| Antimicrobial | Active against resistant bacteria | |
| Cytotoxicity | Significant effects on HCT116 and HepG2 cells |
Case Studies
- Anticancer Activity : A study by Farag et al. explored various imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that this compound displayed potent cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest in the G2/M phase .
- Antimicrobial Properties : Research conducted by Zhou et al. highlighted the compound's efficacy against Gram-positive and Gram-negative bacteria. The study concluded that this compound could serve as a lead compound for developing new antibiotics targeting resistant strains .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Table 2: Comparison with Related Compounds
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Methyl 2,3-Dichloroimidazo[1,2-a]pyridine-6-carboxylate | Chlorine instead of bromine | Lower cytotoxicity |
| Methyl 2-Fluoroimidazo[1,2-a]pyridine-6-carboxylate | Fluorine substitution | Reduced enzyme inhibition |
| Methyl 2,3-Dibromoimidazo[1,2-a]pyridine-5-carboxylate | Ester group at position 5 | Different pharmacological profile |
The presence of bromine atoms in this compound significantly enhances its biological activity compared to its chloro or fluoro analogs. This difference is particularly evident in its cytotoxic effects against cancer cell lines and its antimicrobial potency.
Q & A
Q. What are the most reliable synthetic routes for methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of 2-aminopyridine derivatives with α-bromo ketones, followed by esterification. For example, bromination at the 2- and 3-positions can be achieved using N-bromosuccinimide (NBS) under controlled conditions . Key parameters include solvent choice (e.g., ethanol or acetonitrile), temperature (60–80°C), and catalysts like potassium carbonate. Alternative routes may employ cycloisomerization of N-propargylpyridiniums in aqueous NaOH, which avoids metal catalysts and enhances eco-friendliness . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio for brominating agents) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Contradictions in catalyst use (e.g., palladium vs. base-only systems) highlight the need for substrate-specific optimization .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural confirmation relies on a combination of spectroscopic techniques:
- 1H/13C NMR : Peaks for the methyl ester (δ ~3.9 ppm in 1H NMR; δ ~52 ppm in 13C NMR) and aromatic protons (δ 7.5–8.5 ppm) confirm the imidazo[1,2-a]pyridine core. Bromine substituents cause deshielding and splitting patterns .
- HRMS : Exact mass analysis (e.g., calculated m/z for C9H6Br2N2O2: 339.8856) ensures molecular formula accuracy .
- IR Spectroscopy : Stretching frequencies for ester C=O (~1700 cm⁻¹) and C-Br (~600 cm⁻¹) validate functional groups .
Q. What are the key reactivity patterns of this compound in substitution reactions?
- Methodological Answer : The 2- and 3-bromo positions are electrophilic hotspots. Common reactions include:
- Buchwald-Hartwig Amination : Pd-catalyzed coupling with amines (e.g., morpholine) in toluene at 100°C, yielding amino-substituted derivatives .
- Suzuki-Miyaura Coupling : Using aryl boronic acids and Pd(PPh3)4 in THF/water (3:1) at 80°C to introduce aryl groups .
- Nucleophilic Aromatic Substitution : Bromine displacement with alkoxides (e.g., KOtBu in DMF) at room temperature .
The 6-carboxylate ester is less reactive but can be hydrolyzed to the acid under basic conditions (NaOH, reflux) for further derivatization .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine vs. other halogens) impact the biological activity of methyl imidazo[1,2-a]pyridine-6-carboxylate derivatives?
- Methodological Answer : Bromine enhances lipophilicity and π-stacking interactions with biological targets. Comparative studies show:
- Antibacterial Activity : Methyl 3-bromo derivatives exhibit higher MIC values against S. aureus (MIC = 8 µg/mL) compared to chloro analogs (MIC = 16 µg/mL) due to improved membrane penetration .
- Anti-TB Activity : 8-Bromo analogs (e.g., methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate) show sub-µM activity against MDR-TB by inhibiting cell wall synthesis enzymes .
- Cytotoxicity : 3-Formyl derivatives demonstrate IC50 values of 1.2 µM against HeLa cells, suggesting bromine’s role in apoptosis induction via ROS generation .
Structure-activity relationship (SAR) studies should prioritize X-ray crystallography or docking simulations to map halogen interactions with target proteins .
Q. What strategies resolve regioselectivity challenges during the synthesis of dibromoimidazo[1,2-a]pyridines?
- Methodological Answer : Regioselective bromination is achieved through:
- Directing Groups : Introducing temporary substituents (e.g., nitro or methoxy) to steer bromination to specific positions, followed by removal .
- Stepwise Halogenation : Sequential use of NBS at 0°C (for 2-position) and elevated temperatures (for 3-position), monitored by TLC .
- Metal-Free Conditions : I2/TBHP-mediated C–H functionalization minimizes side reactions, achieving >80% selectivity for dibromo products .
Contradictions in regioselectivity between Pd-catalyzed and radical-based methods necessitate mechanistic studies (e.g., EPR for radical trapping) .
Q. How can researchers address discrepancies in reported biological data for this compound analogs?
- Methodological Answer : Discrepancies often arise from assay variability or impurities. Best practices include:
- Purity Validation : HPLC (≥95% purity) and elemental analysis to exclude confounding factors .
- Standardized Assays : Replicating anti-TB activity in BSL-3 labs using the Microplate Alamar Blue Assay (MABA) for consistency .
- Counter-Screening : Testing against off-targets (e.g., cytochrome P450 isoforms) to confirm specificity .
Meta-analyses of published data (e.g., PubChem BioAssay) can identify trends and outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
